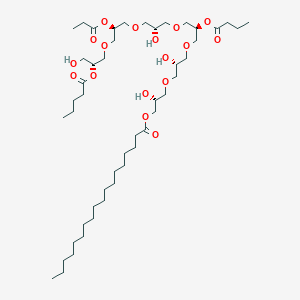

Hexaglycerol tristearate

Description

Properties

CAS No. |

71185-87-0 |

|---|---|

Molecular Formula |

C48H90O17 |

Molecular Weight |

939.2 g/mol |

IUPAC Name |

[(2R)-3-[(2S)-3-[(2S)-2-butanoyloxy-3-[(2R)-2-hydroxy-3-[(2S)-3-[(2R)-3-hydroxy-2-pentanoyloxypropoxy]-2-propanoyloxypropoxy]propoxy]propoxy]-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate |

InChI |

InChI=1S/C48H90O17/c1-5-9-11-12-13-14-15-16-17-18-19-20-21-22-23-26-46(54)62-33-41(52)32-57-28-39(50)29-59-36-44(65-47(55)24-7-3)37-60-31-40(51)30-58-35-43(64-45(53)8-4)38-61-34-42(27-49)63-48(56)25-10-6-2/h39-44,49-52H,5-38H2,1-4H3/t39-,40+,41+,42+,43-,44-/m0/s1 |

InChI Key |

SBFLFRSXNYZPEH-YMKFFAQDSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COCC(COCC(COCC(COCC(COCC(CO)OC(=O)CCCC)OC(=O)CC)O)OC(=O)CCC)O)O |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COC[C@@H](COC[C@@H](COC[C@@H](COC[C@@H](COC[C@@H](CO)OC(=O)CCCC)OC(=O)CC)O)OC(=O)CCC)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COCC(COCC(COCC(COCC(COCC(CO)OC(=O)CCCC)OC(=O)CC)O)OC(=O)CCC)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexaglycerol tristearate involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The synthetic route typically includes the esterification of hydroxyl groups with butanoic and pentanoic acids, followed by the coupling of these intermediates with octadecanoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale esterification processes, utilizing catalysts to enhance reaction rates and yields. The use of flow reactors could be advantageous for maintaining consistent reaction conditions and scaling up production efficiently.

Chemical Reactions Analysis

Types of Reactions

Hexaglycerol tristearate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: Ester groups can be reduced to alcohols.

Substitution: Ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or carboxylic acids, while reduction of ester groups would produce alcohols.

Scientific Research Applications

Hexaglycerol tristearate, a polyglycerol fatty acid ester, has gained attention in various scientific and industrial applications due to its unique properties as an emulsifier and stabilizer. This article explores its applications across several fields, including food science, pharmaceuticals, and cosmetics, while providing comprehensive data tables and case studies to illustrate its effectiveness.

Food Industry

Emulsification and Stabilization

- This compound is widely used in the food industry as an emulsifier in products such as margarine, dressings, and sauces. It helps maintain the stability of emulsions by reducing surface tension between oil and water phases.

| Application | Function | Example Products |

|---|---|---|

| Emulsifier | Stabilizes oil-in-water emulsions | Margarine, salad dressings |

| Texture Modifier | Enhances mouthfeel and creaminess | Creamy sauces |

Case Study: Margarine Production

In a study focusing on margarine production, this compound was incorporated at concentrations of 0.5% to 2%. Results indicated improved texture and stability compared to traditional emulsifiers, leading to a smoother mouthfeel and extended shelf life.

Pharmaceutical Applications

Drug Delivery Systems

- This compound has been explored for use in drug delivery systems due to its ability to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

| Application | Function | Benefits |

|---|---|---|

| Drug Encapsulation | Increases solubility | Enhanced bioavailability |

| Controlled Release | Sustains drug release over time | Improved therapeutic effects |

Case Study: Anticancer Drug Formulation

Research demonstrated that incorporating this compound into a formulation for a hydrophobic anticancer drug resulted in a controlled release profile that improved therapeutic efficacy while minimizing side effects.

Cosmetics and Personal Care

Emulsification in Creams and Lotions

- In cosmetic formulations, this compound serves as an effective emulsifier that enhances the stability and texture of creams and lotions.

| Application | Function | Example Products |

|---|---|---|

| Emulsifier | Stabilizes oil-in-water emulsions | Facial creams, lotions |

| Skin Conditioning Agent | Provides moisturizing properties | Moisturizers |

Case Study: Moisturizer Development

A study on facial moisturizers revealed that products containing this compound exhibited superior moisturizing properties compared to those using conventional emulsifiers. Consumer feedback highlighted improved skin feel and hydration levels.

Mechanism of Action

The mechanism of action of Hexaglycerol tristearate involves the hydrolysis of its ester bonds by esterases or lipases, releasing the constituent acids and alcohols. These hydrolysis products can then interact with various molecular targets, such as cell membranes or enzymes, to exert their effects.

Comparison with Similar Compounds

Other Polyglycerol Esters

Hexaglycerol tristearate is compared with structurally related polyglycerol esters, such as hexaglycerol monostearate (HGMS) and hexaglycerol sesquistearate (HGSS), which differ in the degree of stearic acid esterification:

Key Findings :

- Lower HLB values correlate with reduced polarity and enhanced interaction with hydrophobic lipid layers .

- HGTS lacks the H⁺-gradient-dependent permeability enhancement seen in HGMS/HGSS, likely due to its higher stearate content limiting membrane integration .

Glyceryl Tristearate (Tristearin)

Glyceryl tristearate (tristearin), a saturated triglyceride, differs structurally and functionally from HGTS:

Key Findings :

- Tristearin’s saturated structure results in poor intestinal absorption and negligible effects on serum cholesterol, unlike unsaturated triglycerides like glyceryl trioleate .

- In lipid nanoparticles, tristearin’s long C18 chains limit microemulsion formation compared to shorter-chain lipids (e.g., glyceryl trimyristate) .

Sorbitan Tristearate

Sorbitan tristearate, a nonionic surfactant, contrasts with HGTS in polarity and applications:

Key Findings :

- Sorbitan tristearate stabilizes water-in-oil emulsions due to its strong viscoelastic interfacial films .

- Unlike HGTS, it lacks bioactive interactions with biological membranes .

Aluminum Tristearate

Aluminum tristearate, a metal-organic dispersing agent, diverges from HGTS in chemical behavior:

Key Findings :

- Aluminum tristearate forms nonporous microspheres with prolonged drug release (~80% release in 480 minutes), unlike sucrose stearate-based formulations .

Table 1: Absorption Characteristics of Glyceryl Tristearate vs. Glyceryl Trioleate

| Parameter | Glyceryl Tristearate | Glyceryl Trioleate | References |

|---|---|---|---|

| Lymphatic Transport Efficiency | 25–30% lower | Higher | |

| Lipolysis Rate | Slow | Rapid | |

| Impact on Serum Cholesterol | Neutral | Reduces LDL |

Q & A

Q. What are the established methods for synthesizing and characterizing glyceryl tristearate?

Glyceryl tristearate is synthesized by esterifying glycerol with stearic acid using catalysts like aluminum oxide . Characterization involves:

- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points (~55–70°C) and polymorphic behavior .

- Solubility profiling : Solubility in organic solvents (e.g., chloroform, hot alcohols) and insolubility in water .

- Structural verification : FTIR or NMR to confirm ester linkages and purity .

Q. How is glyceryl tristearate utilized in lipid nanoparticle (LNP) formulation studies?

Glyceryl tristearate serves as a lipid core in LNPs due to its high melting point and solid-state stability. Key experimental parameters include:

- Lipid core composition : Optimizing ratios of glyceryl tristearate with other lipids (e.g., glyceryl monostearate) to balance rigidity and drug-loading capacity .

- Surface coating : Phospholipid shells (e.g., LS100) and surfactants (e.g., PLX407) to stabilize emulsions .

- Particle size control : Adjusting core-to-coat ratios (e.g., 1:2 w/w) and surfactant concentrations to achieve submicron particles .

Q. What are the standard protocols for studying glyceryl tristearate’s role in drug delivery systems?

- Microsphere preparation : Use solvent evaporation with dispersing agents (e.g., aluminum tristearate) to encapsulate drugs like verapamil. Monitor encapsulation efficiency (~73–100%) via UV spectrophotometry .

- In vitro release : Employ flow-through cell methods to assess sustained release profiles (e.g., 80% drug release over 480 minutes) .

Advanced Research Questions

Q. How can researchers resolve contradictions in encapsulation efficiency data for glyceryl tristearate-based microspheres?

Discrepancies arise from dispersing agent loss during preparation. For example, aluminum tristearate dissolves in liquid paraffin, leading to >100% apparent drug-loading efficiency. Methodological solutions include:

Q. What experimental designs optimize glyceryl tristearate’s phase behavior in supercritical fluid systems?

Phase equilibria studies in CO₂/SF₆ require:

- Variable-volume view cells : Measure solubility at high pressures (1.6–51 MPa) and temperatures (333–363 K) .

- Phase inversion monitoring : Visually track solid-liquid transitions and solubility thresholds using high-pressure microscopy .

Q. How do dispersing agents like aluminum tristearate impact microsphere morphology and drug release?

- Particle size control : Aluminum tristearate reduces emulsion droplet size (76–448 µm) via electrostatic stabilization, whereas sucrose stearate yields larger particles (521–2000 µm) .

- Surface morphology : Aluminum tristearate creates porous surfaces (enhancing burst release), while sucrose stearate forms smooth, nonporous matrices (slowing release) .

Q. What methodologies address batch-to-batch variability in glyceryl tristearate-based lipid matrices?

- DoE (Design of Experiments) : Vary lipid core composition (F1–F6), surfactant type (T80 vs. PVA), and processing parameters (e.g., homogenization speed) .

- Statistical validation : Use ANOVA to identify critical factors (e.g., surfactant concentration) affecting particle size and polydispersity .

Methodological Considerations

Q. How should researchers interpret conflicting data on glyceryl tristearate’s environmental impact?

While glyceryl tristearate is classified as non-hazardous in water , its biodegradability in soil remains understudied. Recommended approaches:

- OECD 301F testing : Assess biodegradation rates under aerobic conditions .

- Ecotoxicity screening : Use Daphnia magna or algal models to evaluate acute toxicity .

Q. What analytical techniques validate glyceryl tristearate’s purity in pharmaceutical-grade formulations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.